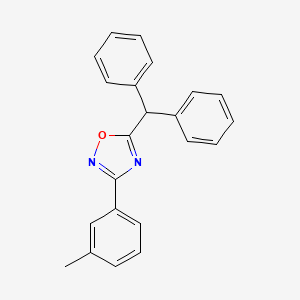![molecular formula C16H17N3O7S2 B5155369 N-[4-(4-morpholinylsulfonyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5155369.png)
N-[4-(4-morpholinylsulfonyl)phenyl]-4-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-morpholinylsulfonyl)phenyl]-4-nitrobenzenesulfonamide, also known as NSC-743380, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a sulfonamide-based compound that has been shown to have a range of biochemical and physiological effects, making it a useful tool for researchers in a variety of fields.
Mecanismo De Acción
The mechanism of action of N-[4-(4-morpholinylsulfonyl)phenyl]-4-nitrobenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In the case of carbonic anhydrase IX, N-[4-(4-morpholinylsulfonyl)phenyl]-4-nitrobenzenesulfonamide binds to the active site of the enzyme and prevents it from carrying out its normal function. This inhibition can lead to a reduction in tumor growth, as mentioned above.
Biochemical and Physiological Effects:
N-[4-(4-morpholinylsulfonyl)phenyl]-4-nitrobenzenesulfonamide has been shown to have a range of biochemical and physiological effects, including the inhibition of various enzymes and proteins as mentioned above. It has also been shown to have anti-inflammatory effects, making it a potential treatment for conditions such as rheumatoid arthritis. Additionally, N-[4-(4-morpholinylsulfonyl)phenyl]-4-nitrobenzenesulfonamide has been shown to have neuroprotective effects, making it a potential treatment for conditions such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(4-morpholinylsulfonyl)phenyl]-4-nitrobenzenesulfonamide has a number of advantages for use in lab experiments. It is a relatively small molecule, making it easy to synthesize and purify. It is also stable under a variety of conditions, making it easy to store and handle. However, there are also some limitations to its use. For example, it can be toxic at high doses, so care must be taken when handling it. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are a number of potential future directions for research involving N-[4-(4-morpholinylsulfonyl)phenyl]-4-nitrobenzenesulfonamide. One area of interest is its potential use as an anti-cancer agent. Further studies could focus on optimizing its activity against specific types of cancer cells, as well as investigating its potential use in combination with other anti-cancer agents. Another potential area of research is its use as a neuroprotective agent. Studies could investigate its activity against different types of neuronal damage, as well as its potential use in combination with other neuroprotective agents. Finally, studies could investigate the potential use of N-[4-(4-morpholinylsulfonyl)phenyl]-4-nitrobenzenesulfonamide in other areas, such as inflammation and metabolic disorders.
Métodos De Síntesis
N-[4-(4-morpholinylsulfonyl)phenyl]-4-nitrobenzenesulfonamide can be synthesized using a number of different methods, but the most common approach involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-(4-morpholinylsulfonyl)aniline in the presence of a base such as triethylamine. The resulting product is then purified using standard techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-[4-(4-morpholinylsulfonyl)phenyl]-4-nitrobenzenesulfonamide has been used in a variety of scientific research applications, including as a tool for studying the mechanisms of action of various enzymes and proteins. For example, it has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. This inhibition can lead to a reduction in tumor growth, making N-[4-(4-morpholinylsulfonyl)phenyl]-4-nitrobenzenesulfonamide a potential anti-cancer agent.
Propiedades
IUPAC Name |
N-(4-morpholin-4-ylsulfonylphenyl)-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O7S2/c20-19(21)14-3-7-15(8-4-14)27(22,23)17-13-1-5-16(6-2-13)28(24,25)18-9-11-26-12-10-18/h1-8,17H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZNKFYOBYTELF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-nitrobenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

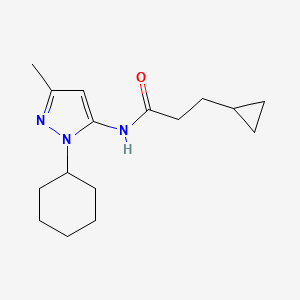
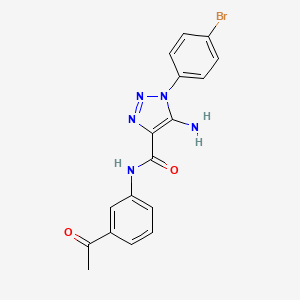
![2-amino-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)isonicotinamide](/img/structure/B5155300.png)
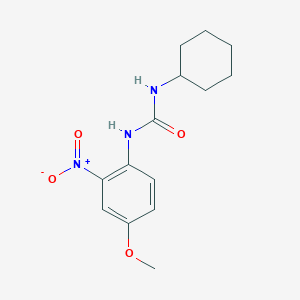
![5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B5155325.png)
![4-(4-ethoxyphenyl)-1-ethyl-7-methyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5155329.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-isobutylglycinamide](/img/structure/B5155336.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[3-(1H-pyrazol-1-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5155341.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5155346.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-(2-{[2-(cyclopropylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B5155352.png)
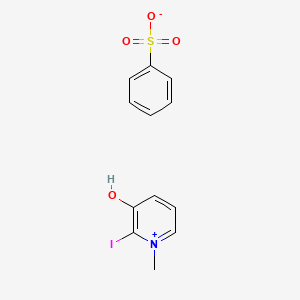
![methyl 3-({[(3-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5155371.png)
![1-[(5-bromo-2-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5155388.png)
